molecular formula C8H6N2O3 B13515537 5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid

5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid

Cat. No.: B13515537
M. Wt: 178.14 g/mol
InChI Key: SKOWITFIYKIATA-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid is a heterocyclic compound that contains both a pyrazole and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of a furan derivative with a pyrazole precursor under acidic or basic conditions. The reaction is often carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-1H-pyrazole-3-carboxylic acid
  • 3-(Furan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 5-(1H-Pyrazol-1-yl)furan-2-carboxylic acid

Uniqueness

5-(1H-Pyrazol-3-YL)furan-2-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both furan and pyrazole rings provides a versatile scaffold for further functionalization and exploration in various applications .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-(1H-pyrazol-5-yl)furan-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12)

InChI Key

SKOWITFIYKIATA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C2=CC=NN2

Origin of Product

United States

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